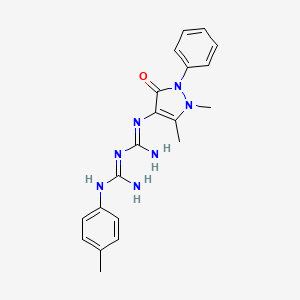![molecular formula C14H14N2O3S B5811806 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide, also known as MTSEA, is a chemical compound that is widely used in scientific research. MTSEA is a thiol-specific reagent that is commonly used to modify cysteine residues in proteins. This compound is known for its ability to selectively react with cysteine residues, which makes it an important tool for studying protein structure and function.
Mécanisme D'action
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between this compound and cysteine residues results in the formation of a covalent bond, which modifies the protein structure. This modification can affect protein function, including protein-protein interactions, enzyme activity, and membrane transport.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of proteins, including ion channels, transporters, and enzymes. This compound has also been shown to affect protein-protein interactions and membrane transport.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a powerful tool for studying protein structure and function. It is highly selective for cysteine residues, which allows researchers to selectively modify these residues in proteins. However, this compound has some limitations in lab experiments. It can be difficult to control the extent of modification, which can lead to non-specific effects. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research using 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide. One area of research is the development of new thiol-specific reagents that are more selective and less toxic than this compound. Additionally, researchers are interested in using this compound to study the effects of protein modifications on disease states, including cancer and neurodegenerative diseases. Finally, this compound can be used to study the effects of protein modifications on drug efficacy, which could lead to the development of more effective drugs.
Méthodes De Synthèse
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide can be synthesized using a variety of methods, including the reaction of 2-chloroethyl isocyanate with 2-methoxyaniline and 2-thiophenecarboxylic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is widely used in scientific research to study protein structure and function. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. This compound is also used to study the effects of protein modifications on protein-protein interactions, enzyme activity, and membrane transport.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-3-2-5-10(11)9-13(15)16-19-14(17)12-7-4-8-20-12/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUKKCTTOZLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)





![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)
